7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Descripción
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 7, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₅H₁₀F₂N₃O₂ (inferred from and ), with a molecular weight of 307.23 g/mol when considering the phenyl variant. This compound is of interest due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity .
Propiedades
IUPAC Name |
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-12(16)11-6-10(8-4-2-1-3-5-8)18-13-9(14(20)21)7-17-19(11)13/h1-7,12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEFCEKTVQAEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Aminopyrazole Precursor Synthesis
Aminopyrazoles serve as critical intermediates. For this compound, 5-amino-3-(difluoromethyl)pyrazole is synthesized via:
Cyclocondensation with β-Keto Esters
The aminopyrazole reacts with ethyl benzoylacetate (for phenyl introduction) under acidic or thermal conditions:
$$
\text{5-Amino-3-(difluoromethyl)pyrazole} + \text{ethyl benzoylacetate} \xrightarrow[\Delta]{\text{AcOH}} \text{Ester intermediate}
$$
This step forms the pyrazolo[1,5-a]pyrimidine core, with the phenyl group at position 5 and an ester at position 3.
Functional Group Modifications
Carboxylic Acid Formation
The ester group at position 3 is hydrolyzed to the carboxylic acid:
$$
\text{Ester intermediate} \xrightarrow[\text{H₂O, THF}]{\text{NaOH}} \text{7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid}
$$
Conditions : Hydrolysis typically employs aqueous NaOH in tetrahydrofuran (THF) at 60–80°C for 6–12 hours.
Purification and Characterization
- Crystallization : The crude product is purified via recrystallization from ethanol/water mixtures.
- Spectroscopic Validation :
Alternative Synthetic Strategies
One-Pot Multicomponent Reactions
A streamlined approach combines aminopyrazole, benzoylacetaldehyde, and a difluoromethyl source in a single reactor:
$$
\text{5-Aminopyrazole} + \text{benzoylacetaldehyde} + \text{ClCF₂H} \xrightarrow[\text{CuI}]{\text{DMF, 100°C}} \text{Core structure}
$$
Advantages : Reduced isolation steps; Disadvantages : Lower regiocontrol.
Late-Stage Difluoromethylation
Introducing the difluoromethyl group after core assembly via:
- Electrophilic Difluoromethylation : Using Umemoto’s reagent (Ph₂S⁺CF₂CO₂⁻).
- Radical Pathways : Photocatalytic conditions with BrCF₂PO(OEt)₂.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 45–60 | High regioselectivity | Multi-step purification |
| One-Pot Synthesis | 30–40 | Step economy | Moderate yield |
| Late-Stage Fluorination | 25–35 | Flexibility in substitution | Requires specialized reagents |
Industrial-Scale Considerations
For bulk production, factors include:
- Cost Optimization : Use of cheaper difluoromethyl sources (e.g., CHF₂Cl gas).
- Solvent Recycling : Ethanol and THF recovery systems to minimize waste.
- Catalyst Efficiency : Heterogeneous catalysts (e.g., zeolites) to improve turnover.
Challenges and Solutions
- Regioselectivity : Competing pyrimidine ring formation is mitigated by electron-withdrawing groups on the β-keto ester.
- Acid Sensitivity : The difluoromethyl group may hydrolyze under strong acidic conditions; neutral pH is maintained during hydrolysis.
- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted starting materials.
Análisis De Reacciones Químicas
Amidation Reactions
The carboxylic acid group at position 3 readily participates in amide bond formation, a key reaction for generating bioactive derivatives.
Key Findings :
-
The reaction with 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine under DCC coupling yielded a CDK2 inhibitor with IC₅₀ = 0.057 μM .
-
Pyridin-3-amine derivatives exhibited enhanced solubility while retaining enzymatic inhibitory activity .
Esterification and Hydrolysis
The carboxylic acid undergoes esterification, enabling modulation of lipophilicity and pharmacokinetic properties.
Key Findings :
-
Ethyl esters serve as stable intermediates for amidation or reduction reactions .
-
Hydrolysis proceeds quantitatively in alkaline media, restoring the bioactive carboxylic acid form .
Substitution and Functionalization
The difluoromethyl group and pyrimidine ring positions undergo selective transformations.
Difluoromethyl Group Reactivity
| Reaction | Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, H₂SO₄, 60°C | Trifluoromethyl ketone (low yield) | Limited by C–F bond stability |
| Radical substitution | AIBN, NBS, CCl₄, reflux | Brominated derivatives (position-specific) | Requires stringent radical initiation |
Pyrimidine Ring Modifications
Key Findings :
-
Nitration occurs preferentially at the electron-deficient pyrimidine ring (position 6) over the pyrazole ring .
-
Bromination at the difluoromethyl group is challenging due to fluorine’s electronegativity, favoring ring substitution.
Decarboxylation and Ring-Opening
Under extreme conditions, the carboxylic acid moiety participates in decarboxylation or ring rearrangements.
Key Findings :
-
Decarboxylation is negligible below 150°C, preserving the carboxylic acid in most synthetic protocols .
-
Ring-opening reactions are non-reversible and typically lead to loss of bioactivity .
Comparative Reactivity Table
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Anticancer Activity :
- Enzyme Inhibition :
- Antimicrobial Properties :
Biochemical Research Applications
- Proteomics :
- Drug Development :
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Substituent Variations at Position 5
The phenyl group at position 5 can be replaced with other aryl or heteroaryl substituents, altering electronic and steric properties:
Key Observations :
Substituent Variations at Position 7
The difluoromethyl group at position 7 can be replaced with bulkier or more electronegative groups:
Key Observations :
- Amino (-NH₂) substitution introduces hydrogen-bonding capability, which may improve solubility and interactions with polar residues in enzymes .
Functional Group Modifications at Position 3
The carboxylic acid group at position 3 can be derivatized to esters or amides:
Key Observations :
Ring Saturation and Conformational Effects
Saturation of the pyrimidine ring alters planarity and conformational flexibility:
Key Observations :
Actividad Biológica
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 438220-85-0) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis pathways.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₉F₂N₃O₂ with a molecular weight of 289.24 g/mol. The structure features a difluoromethyl group and a phenyl ring, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉F₂N₃O₂ |
| Molecular Weight | 289.24 g/mol |
| CAS Number | 438220-85-0 |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O |
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Enzymatic Inhibition
This compound has demonstrated inhibitory effects on several key enzymes involved in inflammatory processes. Specifically, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and pain pathways. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo-pyrimidine scaffold can enhance COX inhibition potency.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. For instance:
- COX Inhibition : The compound's structure allows it to bind effectively to COX enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins.
- Apoptosis Induction : It may activate apoptotic pathways through modulation of Bcl-2 family proteins or caspases, leading to programmed cell death in cancer cells.
Case Studies
Several studies have investigated the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Study : A study published in MDPI reported that certain pyrazolo[1,5-a]pyrimidines showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
-
Inflammatory Response : Another study highlighted the anti-inflammatory properties of related compounds through the inhibition of COX enzymes in vitro and in vivo models . The IC50 values for COX inhibition were reported as follows:
Compound IC50 (μM) This compound 0.04 ± 0.01 Celecoxib 0.04 ± 0.01
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advances have focused on optimizing yields and reducing reaction times through microwave-assisted synthesis techniques.
Q & A
Q. What are the standard synthetic protocols for preparing 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
- Methodology : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or enolate precursors. For example:
- React ethyl 3-amino-5-pyrazole-4-carboxylate with 4,4′-difluoro-5,5′-phenyl-1,3-butanedione in glacial acetic acid under reflux, followed by hydrolysis of the ester group to yield the carboxylic acid .
- Alternative routes involve coupling intermediates (e.g., methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate) with amines or heteroaryl groups using activating agents like bis(pentafluorophenyl) carbonate (BPC) .
- Key Steps :
- Purification via recrystallization (ethanol/DMF) .
- Structural confirmation using IR, H/C NMR, and mass spectrometry .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : H NMR peaks for the difluoromethyl group appear as a triplet (~δ 6.0–6.5 ppm, ) due to coupling with fluorine atoms .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 395.36 for CHNOF) confirm molecular weight .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry or substituent positioning (e.g., monoclinic crystal system with β = 95.924°) .
Q. What safety precautions are critical when handling this compound?
- Hazard Profile :
- Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory system targeting .
- Protocols :
- Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C .
- Neutralize spills with dilute HCl and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Strategies :
- Solvent Screening : Polar aprotic solvents (DMF, pyridine) enhance coupling reactions with amines .
- Catalysis : Use Pd/C for hydrogenation steps (e.g., reducing esters to acids at 40 psi H) .
- Temperature Control : Reflux in acetic acid minimizes side reactions during cyclization .
Q. How should conflicting spectroscopic data (e.g., NMR shifts or melting points) be resolved?
- Troubleshooting :
- Purity Assessment : Confirm purity (>95%) via HPLC and elemental analysis to rule out contaminants .
- Cross-Validation : Compare experimental C NMR data with computational predictions (DFT) .
- Crystallography : Resolve regiochemical ambiguities (e.g., substituent positioning on the pyrimidine ring) .
Q. What in silico approaches predict the biological targets of this compound?
- Computational Methods :
- Molecular Docking : Screen against kinase or GABAA receptor models using software like AutoDock Vina .
- QSAR Studies : Correlate trifluoromethyl group electronegativity with enzyme inhibition (e.g., IC trends for anticancer activity) .
- Case Study : The trifluoromethyl group enhances binding affinity to enzyme active sites by 2–3 kcal/mol in docking simulations .
Q. How can researchers design analogs to improve metabolic stability?
- Strategies :
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group .
- Derivatization : Synthesize esters (e.g., ethyl or tert-butyl) to mask the acid group and enhance membrane permeability .
- Validation :
- Assess stability in liver microsome assays and plasma protein binding studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
